molecular formula C25H20F2N2O4 B2838076 methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate CAS No. 317833-48-0

methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate

Cat. No.: B2838076
CAS No.: 317833-48-0
M. Wt: 450.442
InChI Key: SMBRYTPCKHXHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate is a heterocyclic compound featuring a quinoxaline core fused with a 3,4-dihydro-1(2H)-quinoxalin-2-one scaffold. The quinoxaline moiety is substituted at the 4-position with a 2,6-difluorobenzoyl group and at the 3-position with a methyl group. A methylene bridge connects the quinoxaline system to a para-substituted methyl benzenecarboxylate group. Structural elucidation of such compounds typically employs X-ray crystallography, often utilizing software like SHELX for refinement and analysis .

Properties

IUPAC Name

methyl 4-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O4/c1-15-23(30)28(14-16-10-12-17(13-11-16)25(32)33-2)20-8-3-4-9-21(20)29(15)24(31)22-18(26)6-5-7-19(22)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBRYTPCKHXHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via acylation using 2,6-difluorobenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the benzenecarboxylate group using methanol and a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C25_{25}H20_{20}F2_{2}N2_{2}O4_{4}
  • Molecular Weight : 450.43 g/mol
  • CAS Number : Not specified but can be found in databases like ChemicalBook and CymitQuimica.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate exhibit significant anticancer properties. The quinoxaline moiety is known for its ability to interact with various biological targets, potentially inhibiting tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • Some studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.
  • Neuroprotective Effects :
    • Compounds with similar structures have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate pathways involved in oxidative stress could be beneficial in conditions like Alzheimer's disease.

Table 1: Summary of Research Findings

Study FocusFindingsSource
Anticancer ActivityInduction of apoptosis in cancer cells; inhibition of cell proliferation
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsReduction of oxidative stress markers in neurodegenerative models

Synthetic Applications

This compound can serve as a valuable intermediate in organic synthesis. Its complex structure allows for further modifications that can lead to the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluorobenzoyl group could enhance binding affinity through hydrophobic interactions, while the quinoxaline core might participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous derivatives reported in recent literature. Below is a detailed analysis:

Core Heterocyclic Systems

  • Target Compound: The quinoxaline core (two adjacent nitrogen atoms) confers rigidity and π-conjugation, facilitating interactions with biological targets via hydrogen bonding and hydrophobic effects.
  • Compound 4l (): Based on a quinazoline scaffold (two nitrogen atoms separated by a carbon), offering distinct electronic properties compared to quinoxaline, such as altered hydrogen-bonding capabilities .

Substituent Effects

Substituent Type Target Compound Compound 5l () Compound 4l ()
Aromatic Groups 2,6-Difluorobenzoyl (electron-withdrawing) 4-Bromo-2-formylphenoxy, 4-methoxyphenoxy 4-Methoxyphenyl (electron-donating)
Functional Groups Methyl ester (benzenecarboxylate) Methyl benzoate Tetrahydroquinazolin-4-one
Key Effects Enhanced lipophilicity and metabolic stability Bromine increases molecular weight; methoxy improves solubility Methoxy groups may reduce reactivity

Physical Properties

Property Target Compound Compound 5l Compound 4l
Melting Point Not reported Not reported 228–230 °C
Molecular Weight ~500–550 g/mol (estimated) 539.3 g/mol 852.9 g/mol
Solubility Likely moderate in DMSO Influenced by bromine Enhanced by methoxy groups

Biological Activity

Methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate (CAS: 317833-48-0) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various diseases.

Chemical Structure and Properties

The compound features a quinoxaline core, a difluorobenzoyl group, and a benzenecarboxylate ester. The molecular formula is C25H20F2N2O4C_{25}H_{20}F_{2}N_{2}O_{4} with a molar mass of 450.43 g/mol. Its unique structure allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC25H20F2N2O4
Molar Mass450.43 g/mol
CAS Number317833-48-0

The biological activity of this compound is hypothesized to arise from multiple mechanisms:

  • Enzyme Interaction : The quinoxaline moiety may interact with various enzymes, modulating their activity.
  • Receptor Binding : The difluorobenzoyl group enhances binding affinity through hydrophobic interactions.
  • π-π Stacking : The aromatic rings may participate in π-π stacking interactions with protein residues, influencing biological responses.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Liver Carcinoma Cells : Demonstrated an IC50 value of 0.5 µg/mL, indicating potent antitumor activity .

Antimicrobial Properties

The compound has shown promising results against several microbial strains:

  • Antibacterial Activity : Exhibits effective inhibition against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Demonstrated efficacy against common fungal pathogens.

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) study highlighted the importance of electronic and steric properties in determining the biological activity of quinoxaline derivatives. Key findings include:

  • E HOMO : Higher energy of the highest occupied molecular orbital correlates with increased activity.
  • Polar Surface Area (PSA) : Affects the compound's ability to permeate biological membranes .

Study on Leishmania amazonensis

A recent study focused on the antileishmanial activity of quinoxaline derivatives, including similar compounds to this compound. Results showed:

  • Effective Inhibition : The compound exhibited a pIC50 value of 5.88 against Leishmania amazonensis, indicating strong potential for treating leishmaniasis .

Antitumor Efficacy Against Melanoma

Another study reported that related quinoxaline compounds displayed selective antiproliferative activity against human metastatic melanoma cells, with inhibition rates exceeding 90% at certain concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate?

  • Methodological Answer : The compound’s synthesis can be optimized using multi-step protocols involving nucleophilic substitution and esterification. For example, stepwise coupling of 2,6-difluorobenzoyl derivatives with quinoxalinone intermediates (analogous to procedures in triazine-based syntheses) under controlled temperatures (e.g., -35°C to 40°C) and catalysts like DIPEA improves regioselectivity. Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) is critical for purification, as demonstrated in similar ester syntheses achieving 90% yields .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons and substituent environments (e.g., methyl groups at δ ~3.76 ppm, carbonyls at δ ~192.6 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and fluorine-related vibrations .
  • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS for C₂₃H₁₉F₂N₂O₄) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in tightly sealed containers under dry, inert conditions to prevent hydrolysis. Avoid exposure to moisture and electrostatic discharge. Use gloveboxes or desiccators for long-term storage, as recommended for structurally sensitive esters .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for fluorine-substituted quinoxalinone derivatives?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts or low yields) may arise from steric effects of the 2,6-difluorobenzoyl group or competing side reactions. Use computational tools (DFT calculations) to model electronic effects and reaction pathways. Validate hypotheses via controlled experiments varying substituents (e.g., replacing fluorine with methoxy groups) and monitoring intermediates via LC-MS .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Studies : Utilize software like AutoDock to predict binding affinities with target proteins (e.g., kinases), guided by the compound’s aromatic and fluorinated motifs .
  • In Vitro Assays : Conduct enzyme inhibition assays (e.g., IC₅₀ measurements) in buffer systems compatible with ester stability (pH 7.4, 37°C). Include controls with hydrolyzed metabolites to rule off-target effects .

Q. What role do fluorine atoms play in modulating the compound’s electronic properties and solubility?

  • Methodological Answer : Fluorine’s electronegativity enhances electron-deficient aromatic systems, improving binding to hydrophobic pockets in proteins. Solubility can be quantified via HPLC (logP measurements) or computational methods (e.g., COSMO-RS). Compare with non-fluorinated analogs to isolate fluorine’s contribution .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Optimize chiral resolution using preparative HPLC with cellulose-based columns or employ asymmetric catalysis (e.g., chiral Lewis acids). Monitor enantiomeric excess (ee) via chiral NMR shift reagents or circular dichroism .

Data Contradiction Analysis

Q. Why might reported NMR spectra for similar esters show signal splitting or missing peaks?

  • Methodological Answer : Signal overlap or dynamic effects (e.g., rotamers in ester groups) can obscure peaks. Use variable-temperature NMR (e.g., -40°C to 80°C) to slow conformational changes. Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis.
  • Purification : Use MPLC for high-resolution separation of polar byproducts.
  • Safety : Follow GHS guidelines for fluorinated compounds, including fume hood use and PPE (gloves, goggles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.